1-Methoxy-2-(trifluoromethyl)benzene
Overview
Description
The compound 1-Methoxy-2-(trifluoromethyl)benzene is a chemical species that can be inferred to have interesting properties and reactivity based on the studies of related methoxy-substituted benzene derivatives. These compounds have been explored for their potential in various applications, including liquid crystalline materials, electro-optic chromophores, and coordination chemistry.
Synthesis Analysis
The synthesis of methoxy-substituted benzene derivatives often involves the use of specific reagents and conditions to introduce the methoxy and trifluoromethyl groups onto the benzene ring. For example, the synthesis of low molecular mass compounds containing 1,4-bis(5-phenyl-1,3,4-oxadiazolyl)benzene units, which are fluorescent and exhibit liquid crystalline properties, suggests that similar synthetic strategies could be applied to 1-Methoxy-2-(trifluoromethyl)benzene . Additionally, the synthesis of Hg(II) complexes with [1,3-di(2-methoxy)benzene]triazene indicates the potential for 1-Methoxy-2-(trifluoromethyl)benzene to form complexes with metals .
Molecular Structure Analysis
The molecular structure of methoxy-substituted benzene derivatives is crucial for their properties and reactivity. X-ray diffraction studies provide insights into the crystal and molecular structure of these compounds, such as the benzene solvate of 1-(4-methoxyphenyl)-3-phthalimido-4-thiomethyl-4-phenylmethyl-2-azetidinone . Such studies could be indicative of the structural characteristics of 1-Methoxy-2-(trifluoromethyl)benzene.
Chemical Reactions Analysis
Methoxy-substituted benzene derivatives participate in various chemical reactions. For instance, 1-methoxy-1-methylseleno-toluene reacts with t-butyllithium to produce 1-methoxy benzyllithiums, which can be further reacted with alkyl halides or THF in the presence of BF3-OEt2 . This reactivity could be relevant to the chemical transformations of 1-Methoxy-2-(trifluoromethyl)benzene.
Physical and Chemical Properties Analysis
The physical and chemical properties of methoxy-substituted benzene derivatives are influenced by their molecular structure. The presence of methoxy groups can improve the linear and nonlinear optical properties of electro-optic chromophores . The thermal behavior and solution studies of Hg(II) complexes with [1,3-di(2-methoxy)benzene]triazene provide insights into the stability and solubility of such compounds . These findings could help predict the properties of 1-Methoxy-2-(trifluoromethyl)benzene.
Scientific Research Applications
Application 1: Organic Synthesis
- Specific Scientific Field: Organic Chemistry
- Summary of the Application: “1-Methoxy-2-(trifluoromethyl)benzene” is used as a building block in organic synthesis . It has at least two functional groups (—CF3, —OCH3) that can undergo various chemical reactions .
- Methods of Application or Experimental Procedures: One of the methods involves oxidation reactions that could lead to the conversion of the trifluoromethyl group to a carbonyl group (e.g., trifluoromethyl ketone) . Another method is the Wacker oxidation, where methoxybenzene can undergo the Wacker oxidation using palladium chloride and copper chloride to form the corresponding ketone .
- Results or Outcomes: The outcomes of these reactions are various derivatives of “1-Methoxy-2-(trifluoromethyl)benzene”. These derivatives have the same murcko framework: benzene .
Application 2: Agrochemical and Pharmaceutical Industries
- Specific Scientific Field: Agrochemical and Pharmaceutical Industries
- Summary of the Application: Trifluoromethylpyridines (TFMP), which can be synthesized from “1-Methoxy-2-(trifluoromethyl)benzene”, are used as a key structural motif in active agrochemical and pharmaceutical ingredients . The major use of TFMP derivatives is in the protection of crops from pests .
- Methods of Application or Experimental Procedures: The synthesis of TFMP and its derivatives involves various chemical reactions . The specific methods and procedures would depend on the desired derivative and its intended application .
- Results or Outcomes: More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
Application 3: Synthesis of Trifluoromethyl Alkyl Ethers
- Specific Scientific Field: Organic Chemistry
- Summary of the Application: “1-Methoxy-2-(trifluoromethyl)benzene” can be used in the synthesis of trifluoromethyl alkyl ethers .
- Methods of Application or Experimental Procedures: The procedure involves the conversion of aliphatic alcohols into trifluoromethyl alkyl ethers . This method is applicable provided that the alcohol is primary .
- Results or Outcomes: The outcome of this reaction is the formation of trifluoromethyl alkyl ethers .
Application 4: Synthesis of Various Derivatives
- Specific Scientific Field: Organic Chemistry
- Summary of the Application: “1-Methoxy-2-(trifluoromethyl)benzene” can be used to synthesize various derivatives . These derivatives have the same murcko framework: benzene, and at least 2 kinds of functional groups (—CF3, —OCH3) .
- Methods of Application or Experimental Procedures: The synthesis of these derivatives involves various chemical reactions . The specific methods and procedures would depend on the desired derivative .
- Results or Outcomes: The outcome of these reactions is the formation of various derivatives of "1-Methoxy-2-(trifluoromethyl)benzene" .
Application 5: Synthesis of Trifluoromethyl Alkyl Ethers
- Specific Scientific Field: Organic Chemistry
- Summary of the Application: “1-Methoxy-2-(trifluoromethyl)benzene” can be used in the synthesis of trifluoromethyl alkyl ethers .
- Methods of Application or Experimental Procedures: The procedure involves the conversion of aliphatic alcohols into trifluoromethyl alkyl ethers . This method is applicable provided that the alcohol is primary .
- Results or Outcomes: The outcome of this reaction is the formation of trifluoromethyl alkyl ethers .
properties
IUPAC Name |
1-methoxy-2-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O/c1-12-7-5-3-2-4-6(7)8(9,10)11/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHPJMWUXVOTGQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methoxy-2-(trifluoromethyl)benzene | |
CAS RN |
395-48-2 | |
Record name | 395-48-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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